Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methoxybenzoyl group can be accomplished via Friedel-Crafts acylation, using methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the esterification of the carboxylate group with isopropyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxybenzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- Isopropyl 5-((3-ethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- Isopropyl 5-((3-methoxybenzoyl)oxy)-2-ethylbenzofuran-3-carboxylate
Uniqueness
Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the methoxybenzoyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-9-8-16(11-17(18)19)27-20(22)14-6-5-7-15(10-14)24-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLHPVHJVAUOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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